molecular formula C7H6N2S2 B1641262 2-(Methylthio)thiazolo[5,4-c]pyridine

2-(Methylthio)thiazolo[5,4-c]pyridine

Cat. No.: B1641262
M. Wt: 182.3 g/mol
InChI Key: UMCLGTTWFKZZAV-UHFFFAOYSA-N
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Description

2-(Methylthio)thiazolo[5,4-c]pyridine (C₇H₆N₂S₂) is a fused bicyclic heterocycle comprising a pyridine ring fused to a thiazole ring at the [5,4-c] position, with a methylthio (-SCH₃) substituent at the 2-position (Figure 1). Its synthesis typically involves starting from 4-amino-3-chloropyridine, followed by cyclization and functionalization steps . The crystal structure reveals planar geometry, with partial double-bond character in C–S bonds (C2–S1: 1.736 Å, C6–S1: 1.757 Å) and a single-bond C7–S2 length of 1.796 Å, consistent with resonance stabilization .

Properties

Molecular Formula

C7H6N2S2

Molecular Weight

182.3 g/mol

IUPAC Name

2-methylsulfanyl-[1,3]thiazolo[5,4-c]pyridine

InChI

InChI=1S/C7H6N2S2/c1-10-7-9-5-2-3-8-4-6(5)11-7/h2-4H,1H3

InChI Key

UMCLGTTWFKZZAV-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(S1)C=NC=C2

Canonical SMILES

CSC1=NC2=C(S1)C=NC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

2-(Methylthio)thiazolo[5,4-c]pyridine has been studied for its potential as a pharmacophore in drug design. Its applications include:

  • Anticancer Properties: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been shown to inhibit the proliferation of GIST-T1 cancer cells associated with gastrointestinal stromal tumors. In studies, derivatives of this compound have effectively suppressed cell migration and invasion while inducing apoptosis and cell cycle arrest in these cancer cells .
  • Enzyme Inhibition: The compound has demonstrated inhibitory activity against key enzymes involved in cancer progression, notably c-KIT. Structure-activity relationship studies revealed that modifications to the thiazolo scaffold can enhance its inhibitory potency against c-KIT mutants resistant to conventional therapies like imatinib .
  • Antimicrobial Activity: this compound has shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Materials Science

The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties. Its ability to participate in various chemical reactions allows for the synthesis of novel materials that can be tailored for specific applications .

Organic Synthesis

This compound serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it useful in organic synthesis .

Case Studies and Research Findings

StudyFocusKey Findings
Anticancer ActivityInhibited GIST-T1 cell proliferation; induced apoptosis.
c-KIT InhibitionEnhanced potency against c-KIT mutants; potential for overcoming imatinib resistance.
Antimicrobial ActivitySignificant inhibitory effects against resistant bacterial strains.

List of Similar Compounds

  • Thiazolo[4,5-b]pyridine
  • Thiazolo[4,5-d]pyrimidine
  • Thiazolo[5,4-c]pyridine

Comparison with Similar Compounds

Structural Analogues: Thiazolo-Fused Bicyclic Scaffolds

Thiazolo[5,4-b]pyridine
  • Structure : Pyridine fused to thiazole at [5,4-b] position.
  • Key Derivatives: 2-Chlorothiazolo[5,4-b]pyridine (C₆H₃ClN₂S, MW: 170.62): A precursor for kinase inhibitors (e.g., HG-7-85-01) with trifluoromethylbenzamide tails . PI3K Inhibitors: 2-Pyridyl and 4-morpholinyl-substituted derivatives show nanomolar potency against phosphoinositide 3-kinases .
  • Synthesis : Efficient via Suzuki coupling and xanthate-mediated cyclization, yielding high-purity intermediates .
Thiazolo[4,5-d]pyrimidine
  • Structure : Thiazole fused to pyrimidine.
  • Applications: Used in antiviral and antimicrobial agents. Derivatives like 7-amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine serve as intermediates for piperazine-containing drugs .
Thiazolo[3,2-a]pyridine
  • Structure : Thiazole fused to pyridine at [3,2-a] position.
  • Bioactivity : Antimicrobial derivatives (e.g., compound 12 in ) exhibit inhibition against S. aureus and C. albicans .

Substituent-Driven Comparisons

Compound Substituent Molecular Weight Key Activities Synthesis Yield (%) Reference
2-(Methylthio)thiazolo[5,4-c]pyridine -SCH₃ 182.26 Antitumor, antimicrobial (theoretical) 9–25*
2-Chlorothiazolo[5,4-b]pyridine -Cl 170.62 Kinase inhibition (IC₅₀: <100 nM) ~60–80
2-(4-Morpholinyl)thiazolo[5,4-b]pyridine -N-morpholine 261.34 PI3K inhibition (IC₅₀: 5–50 nM) ~40–60
7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione -Cl, -S⁻ 186.65 Not reported N/A

*Synthesis of thiazolo[5,4-c]pyridine derivatives is hampered by low yields due to challenging cyclization steps .

Preparation Methods

Nitroketene Dithioacetal-Based Cyclization

A robust method for thiazolo-fused spirooxindoles involves nitroketene dithioacetals, cysteamine hydrochloride, and CH-acids under catalyst-free conditions. Adapting this protocol, the reaction of 1,1-bis(methylthio)-2-nitroethylene with cysteamine hydrochloride in ethanol at reflux could initiate thiazole ring formation. Subsequent cyclization with a pyridine-derived CH-acid (e.g., 3-aminopyridine) may yield the thiazolo[5,4-c]pyridine core.

Optimization Insights :

  • Catalyst-Free vs. Nano-SiO₂ : For electron-deficient substrates, nano-SiO₂ (20 mol%) enhances yields by promoting imine formation and reducing side reactions.
  • Temperature Control : Prolonged heating at 80°C (4–6 hours) ensures complete cyclization, monitored via TLC (ethyl acetate/hexane, 6:4).

Thioamide and Chloronitropyridine Condensation

A single-step synthesis from chloronitropyridines and thioamides offers a direct route to thiazolo[5,4-b]pyridines. By selecting 4-chloro-5-nitropyridine-2-carbonitrile and methylthio-substituted thioamide, this method could be redirected to form the [5,4-c] isomer.

Reaction Conditions :

  • Solvent : Ethanol or DMF at 100–120°C under inert atmosphere.
  • Yield : 60–75% after recrystallization (ethanol).

Post-Synthetic Functionalization

Thiol-Displacement Reactions

Introducing the methylthio group via nucleophilic aromatic substitution (SNAr) on preformed thiazolo[5,4-c]pyridine halides is a viable strategy. For example, treating 2-chlorothiazolo[5,4-c]pyridine with sodium thiomethoxide (NaSMe) in DMSO at 60°C could achieve the substitution.

Key Parameters :

  • Base : Triethylamine (1.2 equiv) to scavenge HCl.
  • Reaction Time : 12–24 hours for complete conversion.

Suzuki-Miyaura Coupling for Precursor Synthesis

Suzuki coupling of boronic acids with halogenated intermediates enables modular construction of the pyridine ring. A representative pathway involves:

  • Suzuki coupling of 5-bromo-2-chloropyridine with a methylthio-substituted boronic ester.
  • Cyclocondensation with thiourea to form the thiazole ring.

Catalytic System :

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).
  • Ligand : XPhos (10 mol%).
  • Yield : 70–85% after column chromatography.

Green Chemistry Approaches

Solvent Optimization with Sabinene

Sabinene, a bio-based monoterpene, has emerged as a sustainable solvent for thiazolo[5,4-b]pyridine synthesis. Under microwave irradiation (130°C, 2 hours), sabinene facilitates efficient heat transfer, achieving 64% yield for analogous structures.

Advantages :

  • Reduced reaction time (2 hours vs. 4 hours conventional).
  • Recyclability: Sabinene can be recovered via distillation.

Analytical and Spectroscopic Characterization

Successful synthesis requires rigorous characterization:

  • ¹H/¹³C NMR : Distinct signals for methylthio (-SMe, δ 2.50 ppm) and pyridinic protons (δ 8.2–8.6 ppm).
  • HRMS : Molecular ion peak matching C₇H₆N₂S₂ (m/z 182.3).
  • X-ray Crystallography : Confirms regiochemistry and planarity of the fused rings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Methylthio)thiazolo[5,4-c]pyridine in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or multi-component reactions. For example, thiazolo[5,4-c]pyridine derivatives can be synthesized using cyanoacetohydrazide, aromatic aldehydes, and sulfur-containing reagents under reflux conditions with triethylamine as a catalyst . Another approach involves coupling reactions with halogenated intermediates, such as brominated pyridine precursors, followed by methylthio group introduction via nucleophilic substitution . Reaction optimization often includes adjusting solvent systems (e.g., ethanol or acetic acid) and temperature gradients to enhance yield and purity.

Q. How can X-ray crystallography and spectroscopic methods confirm the structure of this compound?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Single-crystal XRD analysis, refined using SHELXL software, provides precise bond lengths, angles, and torsion angles. For example, the crystal structure of this compound (C₇H₆N₂S₂) reveals a planar thiazole-pyridine fused ring system with a methylthio substituent at position 2 .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and methylthio groups (δ 2.5–3.0 ppm).
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 198.0 (C₇H₆N₂S₂⁺) .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields in the synthesis of thiazolo[5,4-c]pyridine derivatives?

  • Methodological Answer :

  • Base selection : Strong bases like triethylamine or DBU improve nucleophilic substitution efficiency in multi-step syntheses .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps, while ethanol/acetic acid mixtures are optimal for condensation reactions .
  • Temperature control : Reflux conditions (70–100°C) balance reaction kinetics and side-product minimization. For example, a five-component cascade reaction achieved >80% yield under reflux .

Q. How do computational methods contribute to understanding the reactivity and interactions of this compound?

  • Methodological Answer :

  • Docking studies : Molecular docking using software like AutoDock Vina predicts binding affinities to biological targets (e.g., MDM2-p53 inhibitors), leveraging the compound’s planar structure for π-π interactions .
  • DFT calculations : Density Functional Theory (DFT) models electronic effects, such as the electron-donating methylthio group enhancing nucleophilic aromatic substitution reactivity at position 5 .

Q. What are the key challenges in analyzing regioselectivity in thiazolo[5,4-c]pyridine derivatives, and how can they be addressed?

  • Methodological Answer :

  • Regioselectivity challenges : Competing substitution pathways at positions 2, 5, and 7 due to electron-rich heteroaromatic systems.
  • Solutions :
  • Directing groups : Use of chloro or bromo substituents to steer functionalization .
  • Kinetic vs. thermodynamic control : Adjusting reaction time and temperature favors specific intermediates. For instance, low-temperature conditions (<0°C) favor kinetic products in nitration reactions .

Q. How can the electronic effects of substituents on the thiazolo[5,4-c]pyridine ring influence its chemical reactivity?

  • Methodological Answer :

  • Electron-donating groups (e.g., methylthio) : Increase electron density at adjacent positions, facilitating electrophilic substitution. For example, sulfonation occurs preferentially at position 5 .
  • Electron-withdrawing groups (e.g., trifluoromethyl) : Enhance oxidative stability but reduce nucleophilic attack feasibility. This is critical in designing derivatives for redox-active applications .

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